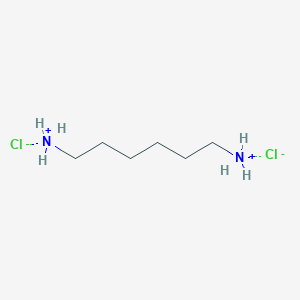

1,6-Hexanediamine dihydrochloride

説明

Role as a Monomer in Polyamide Synthesis

1,6-Hexanediamine (B7767898), provided by its dihydrochloride (B599025) salt, is a fundamental building block in the synthesis of polyamides, a class of polymers characterized by repeating amide linkages. libretexts.orgoregonstate.edu These materials are known for their excellent mechanical properties, including high strength and durability. weebly.com The "6" in the nomenclature of many nylons, such as Nylon 6,6 and Nylon 6,10, refers to the six carbon atoms of 1,6-hexanediamine. wvu.edu

The most significant application of 1,6-hexanediamine is in the production of Nylon 6,6. wikipedia.org This polymer is synthesized through a condensation polymerization reaction between 1,6-hexanediamine and adipic acid. wvu.eduwikipedia.org When 1,6-hexanediamine dihydrochloride is used, a base such as sodium hydroxide (B78521) is added to the aqueous solution to neutralize the hydrochloric acid, thereby liberating the free 1,6-hexanediamine to react with the diacid chloride (e.g., adipoyl chloride, a derivative of adipic acid). weebly.comwvu.edu This reaction, often carried out at the interface of two immiscible liquids, results in the formation of the long-chain polymer, Nylon 6,6, and a small molecule byproduct, which is HCl neutralized by the base. weebly.comwvu.edu

Nylon 6,6 is a semi-crystalline polymer with a wide range of desirable properties that make it a vital engineering thermoplastic. weebly.com The amide groups in the polymer chains form strong hydrogen bonds, which are responsible for its high strength at elevated temperatures, toughness at low temperatures, stiffness, and excellent wear and abrasion resistance. weebly.com These properties have led to its extensive use in various applications, from textiles like clothing and parachutes to automotive parts. weebly.comwvu.edu

Table 1: Key Monomers in Nylon 6,6 Synthesis

| Monomer | Chemical Formula | Role |

|---|---|---|

| 1,6-Hexanediamine | H₂N(CH₂)₆NH₂ | Provides the six-carbon diamine unit. wvu.eduwikipedia.org |

| Adipic Acid | HOOC(CH₂)₄COOH | Provides the six-carbon diacid unit. wikipedia.org |

Beyond Nylon 6,6, 1,6-hexanediamine is also a key component in the formulation of other polyamides, such as Nylon 6,10. The synthesis of Nylon 6,10 is similar to that of Nylon 6,6 but utilizes sebacoyl chloride (a ten-carbon diacid chloride) instead of adipoyl chloride. weebly.comlibretexts.org The resulting polymer, poly(hexamethylene sebacamide), has distinct properties due to the longer carbon chain of the diacid component. terrificscience.org

The reaction to form Nylon 6,10 is another example of interfacial polymerization, where a solution of 1,6-hexanediamine in aqueous sodium hydroxide is carefully layered with a solution of sebacoyl chloride in an organic solvent like hexane (B92381). colorado.edulibretexts.org The polymer forms at the interface of these two layers and can be continuously pulled out as a "rope". colorado.edu Nylon 6,10 exhibits lower moisture absorption, greater flexibility, and better dimensional stability compared to Nylon 6,6, making it suitable for applications requiring these specific characteristics.

Table 2: Comparison of Nylon 6,6 and Nylon 6,10

| Property | Nylon 6,6 | Nylon 6,10 |

|---|---|---|

| Diamine Monomer | 1,6-Hexanediamine wikipedia.org | 1,6-Hexanediamine weebly.com |

| Diacid/Diacid Chloride Monomer | Adipic Acid / Adipoyl Chloride wvu.eduwikipedia.org | Sebacic Acid / Sebacoyl Chloride weebly.com |

| Repeating Unit Carbon Atoms | 6 (diamine), 6 (diacid) wvu.edu | 6 (diamine), 10 (diacid) weebly.com |

| Key Characteristics | High strength, stiffness, abrasion resistance. weebly.com | Lower moisture absorption, greater flexibility. libretexts.org |

Polymeric Material Development beyond Polyamides

The utility of 1,6-hexanediamine extends beyond the realm of polyamides. Its two primary amine groups make it a versatile molecule for creating other types of polymeric materials. wikipedia.org

In the production of polyurethanes, 1,6-hexanediamine is used to synthesize hexamethylene diisocyanate (HDI). wikipedia.org This is achieved through a process called phosgenation. HDI is a key monomer feedstock for polyurethane production. wikipedia.org Polyurethanes are formed by the reaction of a diisocyanate with a polyol. doxuchem.comcompositesaustralia.com.au The diamine itself can also act as a chain extender or curing agent in some polyurethane systems, where the amine groups react with isocyanate groups to form urea (B33335) linkages, contributing to the cross-linked network of the final polymer. doxuchem.com This cross-linking enhances the strength, durability, and weather resistance of the polyurethane material, which is widely used in coatings, adhesives, and foams. doxuchem.com

1,6-Hexanediamine also serves as a curing agent or cross-linker for epoxy resins. wikipedia.org Epoxy resins consist of prepolymers that contain epoxide groups. The addition of a curing agent with reactive hydrogens, such as the amine groups in 1,6-hexanediamine, initiates a reaction that opens the epoxide rings. wikipedia.org This process forms a three-dimensional, cross-linked thermoset polymer network. The resulting cured epoxy is rigid, strong, and resistant to chemicals and heat. This makes it valuable for high-performance adhesives, coatings, and composite materials.

1,6-Hexanediamine is also used in the formulation of certain formaldehyde-based resins. It can react with formaldehyde (B43269) and other components like 4-methylphenol and oxirane to form specific polymers. epa.gov In these reactions, the amine groups of 1,6-hexanediamine react with formaldehyde to create cross-linked structures. These resins can be tailored for use as adhesives and other specialty applications.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

hexane-1,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVQMBLTFKAIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-09-4 (Parent) | |

| Record name | 1,6-Hexanediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,6-Hexanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6055-52-3 | |

| Record name | 1,6-Hexanediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEXANEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IF950ZP7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Derivatization Methodologies

Optimized Synthesis Protocols for 1,6-Hexanediamine (B7767898) Dihydrochloride (B599025)

The synthesis of 1,6-Hexanediamine dihydrochloride primarily involves the production of its precursor, 1,6-Hexanediamine, followed by the formation of the dihydrochloride salt.

Green Chemistry Approaches in 1,6-Hexanediamine Synthesis

In recent years, significant efforts have been directed towards developing greener and more sustainable methods for producing 1,6-Hexanediamine. rsc.org These approaches aim to reduce the environmental impact associated with traditional chemical processes. rsc.org One such strategy involves the use of renewable biomass as a starting material. For instance, 5-hydroxymethylfurfural (B1680220) (5-HMF), a platform molecule derived from biomass, can be used to synthesize hexamethylene-1,6-dicarbamate (HDC), a precursor to 1,6-Hexanediamine. rsc.org This method avoids the use of highly toxic phosgene (B1210022) and relies on sustainable raw materials. rsc.org Another green approach is the direct conversion of carbon dioxide (CO2), a greenhouse gas, into polyurea using 1,6-Hexanediamine in a two-step polymerization process. researchgate.net

Catalytic Hydrogenation of Adiponitrile (B1665535) for 1,6-Hexanediamine Precursor

The industrial production of 1,6-Hexanediamine, the precursor to its dihydrochloride salt, is predominantly achieved through the catalytic hydrogenation of adiponitrile. researchgate.net This process is favored for its simplicity, high product quality, and relatively low raw material cost. researchgate.net Various catalysts have been investigated to optimize this reaction, with Raney nickel and Raney cobalt catalysts being prominent choices. mdpi.comresearchgate.net Studies have shown that reaction parameters such as temperature, hydrogen pressure, and catalyst loading significantly influence the yield of 1,6-Hexanediamine. mdpi.comresearchgate.net For example, with a Raney Ni catalyst, increasing the reaction temperature from 80 to 100 °C can increase the 1,6-Hexanediamine yield from 90.5% to 100%. mdpi.comresearchgate.net Similarly, higher hydrogen pressure generally leads to higher conversion of adiponitrile and selectivity towards 1,6-Hexanediamine. mdpi.com Supported nickel catalysts, such as Ni/SiO2, have also been developed as alternatives to Raney catalysts to improve mechanical strength and safety. nih.gov The addition of additives like sodium hydroxide (B78521) can further enhance the catalytic activity and selectivity of these supported catalysts. nih.gov

Table 1: Effect of Reaction Temperature on 1,6-Hexanediamine (HMDA) Yield

| Catalyst | Temperature (°C) | HMDA Yield (%) |

|---|---|---|

| Raney Ni | 60 | 56 |

| Raney Ni | 80 | 90.5 |

| Raney Ni | 100 | 100 |

| Raney Co | 60 | 56.4 |

| Raney Co | 80 | 87.4 |

| Raney Co | 100 | 85-87 |

Data sourced from multiple studies on adiponitrile hydrogenation. mdpi.com

Bio-based Synthetic Pathways for 1,6-Hexanediamine

The development of bio-based routes to 1,6-Hexanediamine from renewable resources is a key area of research for sustainable chemical production. researchgate.netnih.gov One promising approach involves the metabolic engineering of microorganisms, such as Escherichia coli, to produce 1,6-Hexanediamine from glucose. nih.gov This is achieved by integrating an adipic acid synthesis module with conversion modules for 1,6-Hexanediamine production. nih.gov Another innovative bio-based pathway utilizes L-lysine as a starting material, employing an artificial one-carbon elongation cycle in E. coli to generate 1,6-Hexanediamine. acs.org While these bio-based methods are still under development and face challenges such as low yields and costly raw materials, they offer a more environmentally friendly alternative to traditional fossil fuel-based production. researchgate.netacs.org

Formation of Dihydrochloride Salt from 1,6-Hexanediamine

The final step in the synthesis of this compound is the reaction of 1,6-Hexanediamine with hydrochloric acid. This is an exothermic reaction that requires careful control of temperature and stoichiometry to prevent the formation of side products. The diamine is typically dissolved in a polar solvent like ethanol (B145695) or water, and then hydrochloric acid is added. The resulting dihydrochloride salt can then be crystallized from the solution. chemicalbook.com Purification can be achieved by recrystallization from water or ethanol. chemicalbook.com

Synthesis of Functionalized 1,6-Hexanediamine Derivatives

The functionalization of 1,6-Hexanediamine allows for the creation of a wide range of derivatives with tailored properties for various applications.

N-Protection Strategies for Selective Functionalization

To achieve selective functionalization of the two primary amine groups in 1,6-Hexanediamine, N-protection strategies are often employed. The mono-protection of symmetrical diamines is a crucial step in the synthesis of various biologically important molecules. A common method for achieving mono-BOC (tert-butoxycarbonyl) protection involves the sequential addition of one mole of hydrochloric acid followed by one mole of di-tert-butyl dicarbonate (B1257347) ((BOC)2O) and subsequent neutralization. researchgate.net This approach allows for the selective protection of one amine group, leaving the other available for further reaction. This strategy is essential for creating asymmetrical derivatives of 1,6-Hexanediamine. researchgate.net

Synthesis of N,N-Diallyl Quaternary Ammonium (B1175870) Salts

The synthesis of N,N-diallyl quaternary ammonium salts from 1,6-hexanediamine involves a multi-step process. Initially, N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) undergoes N-alkylation with allyl bromide. nih.gov This reaction can be efficiently performed in an aqueous solution using cyclodextrins, such as α-cyclodextrin and randomly methylated β-cyclodextrin, as phase transfer catalysts. nih.gov The resulting dialkylated product can then be further modified, for instance, through a Prilezhaev reaction with m-chloroperbenzoic acid to yield N,N'-(hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide). nih.gov The formation of these quaternary ammonium salts is a key step in developing monomers for polymerization.

Preparation of N-Boc-1,6-hexanediamine Hydrochloride

N-Boc-1,6-hexanediamine hydrochloride is a widely utilized bifunctional building block in organic synthesis. Its preparation typically involves the reaction of 1,6-hexanediamine with di-tert-butyl dicarbonate (Boc anhydride). google.com The synthesis is generally carried out by dissolving 1,6-hexanediamine and a base, such as triethylamine (B128534), in a solvent like dichloromethane (B109758) (DCM). google.com The Boc anhydride (B1165640), also dissolved in DCM, is then added dropwise to the mixture. google.com A common molar ratio for 1,6-hexanediamine to triethylamine to Boc anhydride is 5:1:1. google.com The reaction proceeds at room temperature, often overnight, resulting in the precipitation of triethylamine hydrochloride. google.com After filtration to remove the solid, the filtrate is washed with water and the organic layer is concentrated to yield N-Boc-1,6-hexanediamine as a white solid with a reported yield of around 73%. google.com This product can then be converted to its hydrochloride salt. This compound is valuable in peptide chemistry, the synthesis of biodegradable polymers for gene delivery, and the creation of MRI contrast agents. chemdad.comsigmaaldrich.com

| Reactant | Molar Amount (mol) | Volume/Mass |

| 1,6-Hexanediamine | 0.5 | 58.0 g |

| Triethylamine | 0.1 | 14.4 g |

| Boc Anhydride | 0.1 | 21.8 g |

| Dichloromethane (DCM) | - | 300 mL (for reactants) + 100 mL (for Boc anhydride) |

| Table 1: Example of Reactant Quantities for N-Boc-1,6-hexanediamine Synthesis. google.com |

Synthesis of N,N'-bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride

The synthesis of N,N'-dialkylalkanediamines, such as derivatives of 1,6-hexanediamine, can be achieved by reacting a dihaloalkane with a lower alkylamine. google.com A key aspect of optimizing this process to achieve a high yield of the desired N,N′-dialkylalkanediamine is controlling the concentration of the haloalkaneamine intermediate during the reaction. google.com This control helps to inhibit the formation of by-products like cyclic dialkyldiamines and trialkylalkanetriamines. google.com For instance, in a related synthesis, reacting 1,2-dichloroethane (B1671644) with monomethylamine, the amount of the N-methyl-2-chloroethylamine intermediate was carefully controlled, leading to a high yield of N,N′-dimethyl-1,2-ethanediamine. google.com A similar strategic control of intermediates would be applied for the synthesis of N,N'-bis(o-chlorobenzyl)-1,6-dimethyl-1,6-hexanediamine dihydrochloride.

Formation of Schiff Base Intermediates with 1,6-Hexanediamine

1,6-Hexanediamine readily undergoes condensation reactions with carbonyl compounds to form symmetrical bis-Schiff bases. nih.gov These reactions involve the nucleophilic attack of the amine groups of 1,6-hexanediamine on the carbonyl carbon of an aldehyde or ketone. youtube.comyoutube.com The resulting intermediate, a carbinolamine, then dehydrates to form the C=N double bond characteristic of a Schiff base, also known as an imine. youtube.comyoutube.com The formation of these tetradentate Schiff base ligands is a versatile method for creating complex structures that can act as ligands for metal ions, such as titanium (IV). nih.gov These Schiff base complexes have applications in various fields, including materials science and catalysis. nih.govyoutube.com

Advanced Reaction Mechanisms and Kinetics in Derivatization

Understanding the mechanisms and kinetics of derivatization reactions involving 1,6-hexanediamine is fundamental to controlling product formation and optimizing reaction conditions.

Condensation Reactions with Formaldehyde (B43269) and Amines

The condensation of amines with formaldehyde is a cornerstone of various synthetic pathways, notably the Mannich reaction. organicreactions.orgadichemistry.com This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine, typically in the form of its hydrochloride salt. adichemistry.com The mechanism proceeds through the initial formation of an iminium ion from the reaction of the amine and formaldehyde. adichemistry.com In the context of 1,6-hexanediamine, it can react with formaldehyde and a suitable carbonyl compound to produce β-aminocarbonyl compounds, known as Mannich bases. adichemistry.com The kinetics of these reactions are influenced by factors such as the reactivity of the carbonyl compound, the basicity of the amine, and the pH of the reaction medium. Efficient condensation reactions of aldehydes and amines have also been demonstrated in aqueous suspension media, offering a greener synthetic route. rsc.org

The mechanism for the reaction between formaldehyde and ammonia, a related primary amine, involves the formation of aminomethanol, which can then decompose to methanimine (B1209239) and water. researchgate.net Theoretical studies using Bonding Evolution Theory (BET) have detailed the multi-step process of hemiaminal and subsequent Schiff base formation. researchgate.net

| Reaction Stage | Description |

| Iminium Ion Formation | The amine (e.g., 1,6-hexanediamine) reacts with formaldehyde to form a highly reactive iminium ion. adichemistry.com |

| Enolization | Under acidic conditions, the carbonyl compound forms an enol. adichemistry.com |

| Nucleophilic Attack | The enol attacks the iminium ion. adichemistry.com |

| Product Formation | A β-aminocarbonyl compound (Mannich base) is formed. adichemistry.com |

| Table 2: General Stages of the Mannich Reaction. |

Cyclopolymerization Mechanisms of Diallyl Ammonium Salts

Diallyl ammonium salts, which can be synthesized from diamines like 1,6-hexanediamine, undergo a process called cyclopolymerization. acs.org This type of polymerization involves an alternating intramolecular and intermolecular chain propagation of a 1,6-diene monomer. Instead of forming cross-linked polymers, the process leads to linear polymers containing cyclic repeating units. The mechanism involves the formation of a five- or six-membered ring during the propagation step. The study of the cyclopolymerization of N,N-dialkyldiallylammonium halides has been a subject of review, highlighting its importance in creating polymers with specific architectures and properties. acs.org Recent advances continue to explore the synthesis and applications of diallylammonium polymers. acs.org

Amidation and Esterification Reactions for Polymeric Materials

The bifunctional nature of 1,6-hexanediamine, possessing two primary amine groups, makes its dihydrochloride salt a valuable precursor in the synthesis of various polymeric materials through polycondensation reactions. These reactions primarily involve the formation of amide linkages to produce polyamides and, in more complex systems, the incorporation of ester functionalities to create poly(ester amide)s. The use of the dihydrochloride salt form often requires specific reaction conditions to liberate the reactive free amine.

Amidation Reactions for Polyamide Synthesis

The most significant application of 1,6-hexanediamine and its dihydrochloride salt in polymer chemistry is the synthesis of polyamides, a class of polymers characterized by repeating amide (-CO-NH-) linkages. mdpi.comlibretexts.org These materials, widely known as nylons, exhibit high tensile strength, thermal stability, and chemical resistance. libretexts.org The synthesis of polyamides from 1,6-hexanediamine is a classic example of step-growth polymerization. nih.gov

The polymerization is typically achieved through the condensation reaction of 1,6-hexanediamine with a dicarboxylic acid or, more commonly, its more reactive derivative, a dicarboxylic acid dichloride (diacyl chloride). digitellinc.comsavemyexams.com When using this compound, the amine groups are protonated. To render them nucleophilic for the reaction, a base must be added to the reaction mixture to neutralize the hydrochloric acid and free the diamine. nih.gov

A prominent example is the synthesis of Nylon 6,6, which is produced from 1,6-hexanediamine and adipic acid. savemyexams.com The "6,6" designation indicates that both the diamine and the diacid monomers contain six carbon atoms. digitellinc.com Another common variant is Nylon 6,10, synthesized from 1,6-hexanediamine and sebacoyl chloride. mdpi.com

Key Polymerization Techniques:

Interfacial Polymerization: This technique is frequently used for synthesizing polyamides like Nylon 6,10. mdpi.com The reaction occurs at the interface of two immiscible liquids. upc.edu Typically, an aqueous solution containing 1,6-hexanediamine and a base (such as sodium hydroxide to neutralize the resulting HCl) is carefully layered with an organic solution (like hexane (B92381) or dichloromethane) containing the diacyl chloride (e.g., sebacoyl chloride). mdpi.comrsc.orgacs.org The polymer forms as a film at the liquid-liquid interface and can be continuously pulled out as a "rope". rsc.orgacs.org The presence of the base in the aqueous phase is crucial as it neutralizes the hydrogen chloride byproduct generated during the reaction, allowing the polymerization to proceed. rsc.org

Solution Polycondensation: In this method, both the diamine and the diacid chloride are dissolved in a single, inert solvent. researchgate.net This method can be difficult to control due to the high reactivity of the monomers and the exothermic nature of the reaction. rsc.org Low temperatures and dilute solutions are often necessary to prevent side reactions and achieve high molecular weight polymers. rsc.org

Melt Polycondensation: This technique involves reacting the diamine and a dicarboxylic acid at high temperatures in a molten state without a solvent. researchgate.net When starting with the salt of the diamine and diacid (e.g., "Nylon salt"), heating above the salt's melting point initiates polymerization, with water being eliminated as a byproduct. researchgate.net Continuous removal of water is essential to drive the equilibrium towards the formation of a high molecular weight polymer. researchgate.net

Table 1: Examples of Polyamides Synthesized from 1,6-Hexanediamine

| Resulting Polymer | Diamine Monomer | Co-monomer | Polymerization Method | Byproduct |

|---|---|---|---|---|

| Nylon 6,6 | 1,6-Hexanediamine | Adipic acid | Melt Polycondensation | Water (H₂O) |

| Nylon 6,10 | 1,6-Hexanediamine | Sebacoyl chloride | Interfacial Polymerization | Hydrochloric acid (HCl) |

| Aromatic Polyamide | 1,6-Hexanediamine | Terephthaloyl chloride | Low-Temperature Solution Polycondensation | Hydrochloric acid (HCl) |

Esterification Reactions and Poly(ester amide)s

While 1,6-hexanediamine is primarily used for polyamide synthesis, it can also be incorporated into polymers containing ester linkages, leading to the formation of poly(ester amide)s (PEAs). rsc.orgresearchgate.net These polymers combine the properties of both polyesters and polyamides, potentially offering a balance of mechanical strength, thermal stability, and biodegradability. upc.eduresearchgate.net The synthesis of PEAs involves monomers that can form both ester and amide bonds.

The creation of PEAs using 1,6-hexanediamine typically involves a polycondensation reaction with dicarboxylic acids and diols as co-monomers. rsc.org For instance, sequential poly(ester amide)s have been synthesized using 1,6-hexanediamine in conjunction with glycolic acid and various aliphatic dicarboxylic acids. researchgate.net

Synthetic Approaches to Poly(ester amide)s:

Two-Step Polycondensation: Aliphatic PEAs can be synthesized in a two-step process. For example, a reaction involving adipate, 1,4-butanediol, and 1,6-hexanediamine can produce PEAs with a periodic sequence of ester and amide bonds. rsc.org

Melt Polycondensation: Furan-based poly(ester amide)s have been created by introducing 1,6-hexanediamine into the polymerization of 2,5-furandicarboxylic acid and 1,4-butanediol. nih.gov The process often starts with an amidation step, followed by transesterification at high temperatures to form the final copolymer. nih.gov

Reaction with Precursors Containing Ester Groups: PEAs can be formed by reacting 1,6-hexanediamine with monomers that already contain ester functionalities, such as a diester-diacid, or by reacting a diol with a diamide-diacid. upc.edu

The properties of the resulting PEAs can be tailored by adjusting the ratio of the diamine, diol, and dicarboxylic acid monomers, which influences the frequency and distribution of amide and ester linkages in the polymer chain. upc.edu

Table 2: Synthesis of Poly(ester amide)s Involving 1,6-Hexanediamine

| Polymer Type | Monomers | Synthetic Approach | Key Features |

|---|---|---|---|

| Sequential Poly(ester amide) | Glycolic acid, 1,6-Hexanediamine, Adipic acid | Thermal Polycondensation | Regular sequence of ester and amide units. researchgate.net |

| Furan-based Poly(ester amide) | 2,5-Furandicarboxylic acid, 1,4-Butanediol, 1,6-Hexanediamine | Melt Polycondensation | Enhanced thermal stability and mechanical properties. nih.gov |

| Aliphatic Poly(ester amide) | Adipate, 1,4-Butanediol, 1,6-Hexanediamine | Two-step Polycondensation | Periodic structure of ester and amide bonds. rsc.org |

Polymerization and Material Science Applications

Polymeric Material Development beyond Polyamides

Biodegradable Polymers for Gene Delivery Systems

The development of safe and effective gene delivery vectors is a cornerstone of gene therapy. While viral vectors are efficient, concerns about their immunogenicity and potential for toxicity have spurred the development of non-viral vectors, particularly those based on cationic polymers. nih.gov These polymers can condense negatively charged DNA into nanoparticles, facilitating cellular uptake. nih.govmdpi.com However, the non-biodegradability of many early synthetic polymers led to concerns about their accumulation in tissues and associated toxicity. nih.govmdpi.com

This has led to a focus on creating biodegradable polymers for gene delivery. nih.govcolorado.edu These polymers are designed with linkages, such as esters or disulfides, that can be cleaved under physiological conditions, breaking down the polymer into smaller, safer fragments that can be eliminated from the body. nih.govcolorado.edu This degradation not only enhances biosafety but can also be triggered by the specific intracellular environment to release the genetic payload. nih.gov

In this context, diamines like 1,6-hexanediamine (B7767898) serve as fundamental building blocks. They can be incorporated into polymer backbones to introduce specific functionalities and spacing. For instance, research into redox-responsive polymers has demonstrated the successful synthesis of a hyaluronic acid (HA) conjugate with 1,6-hexanediamine dihydrochloride (B599025) (HA-HDA). mdpi.com Hyaluronic acid is a naturally occurring, biodegradable polymer. nih.gov The synthesis involves activating the carboxylic acid groups on HA with 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), followed by the reaction with 1,6-hexanediamine dihydrochloride. mdpi.com While this particular study focused on a drug delivery application, the successful modification of a biodegradable polymer like HA with this compound highlights its role as a linker or modifier in creating more complex, functional, and biodegradable polymer systems potentially suitable for gene delivery applications.

Polymer Brushes via Surface-Initiated Atom Transfer Radical Polymerization

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a powerful technique for grafting dense layers of polymer chains, known as polymer brushes, onto a substrate. This method allows for precise control over the thickness, density, and composition of the grafted polymer layer, enabling the creation of surfaces with tailored properties for a wide range of applications, including anti-fouling coatings. ijettjournal.org The process involves attaching an initiator to the surface from which the polymer chains are grown in the presence of a catalyst complex. While various monomers and initiators are used in SI-ATRP to create functional surfaces, the direct application of this compound as a monomer or key component in forming polymer brushes via this method is not extensively documented in the reviewed literature.

Redox-Responsive Coordination Polymers for Drug Delivery

Redox-responsive drug delivery systems represent a sophisticated strategy for targeted cancer therapy, designed to release their therapeutic payload in response to the significantly different redox environment inside tumor cells compared to normal tissue. rsc.orgnih.gov Tumor cells often exhibit a much higher concentration of glutathione (B108866) (GSH), a reducing agent, which can be exploited to trigger the cleavage of specific chemical bonds, such as disulfide or certain coordination bonds. rsc.orgrsc.org

In a notable application, this compound has been utilized as a critical linker in the synthesis of a redox-responsive coordination polymer for the targeted delivery of the anticancer drug 6-mercaptopurine (B1684380) (6-MP). mdpi.com The research involved the initial synthesis of a hyaluronic acid-1,6-hexanediamine (HA-HDA) conjugate. mdpi.comresearchgate.net This was achieved by dissolving hyaluronic acid (HA) in a 2-(N-morpholino)ethanesulfonic acid (MES) buffer, activating it with EDC and NHS, and then reacting it with this compound. mdpi.com

Subsequently, dopamine (B1211576) was attached to this HA-HDA conjugate, and the resulting polymer (HA-DOP) was used to form coordination polymers with copper (Cu) and the thiol-containing drug, 6-mercaptopurine. mdpi.com The resulting nanoparticles (HA-DOP-Cu-MP) demonstrated significant redox-responsive behavior. In an environment with low levels of GSH, mimicking normal physiological conditions, drug release was slow and minimal, with only about 15% of the drug released over 24 hours. mdpi.comresearchgate.net However, in the presence of 10 mM GSH, which simulates the intracellular environment of a tumor cell, the coordination polymer rapidly disassembled, releasing approximately 94% of the encapsulated 6-MP within just 2 hours. mdpi.comresearchgate.net This study underscores the utility of this compound in constructing advanced, stimulus-responsive drug delivery platforms.

Table 1: Synthesis and Release Characteristics of a this compound-Containing Coordination Polymer

| Property | Finding | Source(s) |

| Components | Hyaluronic acid, this compound, Dopamine, Copper, 6-Mercaptopurine | mdpi.com |

| Drug Loading | 49.5 mg/g | mdpi.comresearchgate.net |

| Encapsulation Efficiency | 70.18% | mdpi.comresearchgate.net |

| Particle Size | 173.5 nm | researchgate.net |

| Release in low GSH | ~15% in 24 hours | researchgate.net |

| Release in high GSH (10 mM) | ~94% in 2 hours | mdpi.comresearchgate.net |

Surface Modification and Coating Technologies

The ability of 1,6-hexanediamine and its dihydrochloride salt to participate in polymerization reactions makes it a valuable component in the field of surface modification and the development of functional coatings. These applications range from creating barrier layers for corrosion protection to the synthesis of specialty polymers with unique surface properties.

Mussel-Inspired Polymerization for Material-Independent Coatings

Mussels have a remarkable ability to adhere to a wide variety of surfaces underwater, a feat made possible by adhesive proteins rich in a specific amino acid, 3,4-dihydroxy-L-phenylalanine (Dopa). researchgate.netnih.gov The catechol side chain of Dopa is crucial for this strong, water-resistant adhesion. researchgate.net This natural mechanism has inspired the development of "mussel-inspired" synthetic polymers and coatings, often based on dopamine, which also contains a catechol group. mdpi.comdtu.dk These polydopamine coatings can be applied to a vast range of materials to create a versatile surface for further functionalization. While this is an active area of materials research, the direct use of this compound in the primary, catechol-driven, mussel-inspired polymerization process is not a central theme in the existing literature. The focus remains heavily on mimicking the catechol chemistry of mussel foot proteins. researchgate.netdtu.dk

Development of Surfactants and Coatings

1,6-Hexanediamine is a precursor for various polymers used in coatings and can be modified to create surfactant molecules. Surfactants are compounds that lower surface tension and are essential in the formulation of many coatings and emulsions.

One area of research involves the synthesis of N,N-diallyl quaternary ammonium (B1175870) salts using 1,6-hexanediamine as a starting material. researchgate.net These monomers can be polymerized to create water-soluble polyquaternium oligomers which have applications as specialty surfactants and may also exhibit other functionalities, such as corrosion inhibition. researchgate.netnih.gov

Furthermore, the most well-known application of 1,6-hexanediamine is in the synthesis of Nylon 6,10. In a classic interfacial polymerization demonstration, a solution of 1,6-hexanediamine in aqueous sodium hydroxide (B78521) is carefully layered with a solution of sebacoyl chloride in an organic solvent like hexane (B92381). colorado.edu At the interface between the two immiscible liquids, a film of Nylon 6,10 polymer forms instantly. colorado.edu This polymer can be drawn out as a continuous "rope," demonstrating the rapid and robust nature of the polymerization. colorado.eduazom.com The resulting nylon polymer is a durable material that can be used as a coating.

Corrosion Inhibition Applications of 1,6-Hexanediamine-based Polymers

Polymers are increasingly used as corrosion inhibitors for metals in acidic environments. Compared to small organic molecules, polymers can offer more durable protection due to their ability to form persistent films and cover a larger surface area. semanticscholar.org

1,6-Hexanediamine serves as a key building block for synthesizing polymeric corrosion inhibitors. Studies have shown that polymers based on 1,6-hexanediamine can be significantly more effective at preventing corrosion than the monomer itself. researchgate.net For example, a series of unsaturated N,N-diallyl compounds were prepared from 1,6-hexanediamine and subsequently polymerized. researchgate.netnih.gov These polymers, containing quaternary ammonium, amide, and trivalent nitrogen groups, were tested for their ability to inhibit the corrosion of mild steel in 1 M HCl. researchgate.net The research found that while the starting 1,6-hexanediamine showed some inhibitive effect, the synthesized polymers demonstrated a dramatic increase in performance, with inhibition efficiencies reaching up to 93%. researchgate.netnih.gov Another polymer composite based on a derivative of 1,6-hexanediamine, poly(butylene succinate)-L-histidine extended with 1,6-diisocyanatohexane, was found to achieve a corrosion inhibition efficiency of 78% for mild steel in 1 M HCl. researchgate.net These polymers function by adsorbing onto the metal surface, creating a barrier that protects it from the corrosive medium. researchgate.net

Table 2: Corrosion Inhibition Efficiency of 1,6-Hexanediamine-Based Polymers

| Polymer System | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Source(s) |

| N,N-diallyl quaternary ammonium polymers | Mild Steel | 1 M HCl | 93 | researchgate.netnih.gov |

| Poly(butylene succinate)-L-histidine extended with 1,6-diisocyanatohexane | Mild Steel | 1 M HCl | 78 | researchgate.net |

| Polyquaternium oligomers from N,N-diallyl compounds | Mild Steel | 1 M HCl | 93 | nih.gov |

Advanced Analytical and Spectroscopic Characterization

Crystallographic Analysis and Structural Redetermination

The crystal structure of 1,6-Hexanediamine (B7767898) dihydrochloride (B599025), also known as hexane-1,6-diaminium dichloride, has been redetermined with high precision, offering a definitive view of its solid-state conformation and intermolecular interactions. researchgate.net

The structure of 1,6-Hexanediamine dihydrochloride was re-examined at a low temperature of 100 K to minimize thermal motion and obtain more accurate atomic positions. researchgate.net Data was collected using an X-ray diffractometer. The refinement of the crystal structure was performed using established methodologies to achieve a high degree of accuracy. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₁₈N₂²⁺ · 2Cl⁻ |

| Formula Weight | 189.12 |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6531 (2) |

| b (Å) | 9.9401 (3) |

| c (Å) | 5.7331 (2) |

| β (°) | 106.824 (1) |

| Volume (ų) | 472.23 (2) |

| Z | 2 |

Data sourced from a 2009 redetermination study. researchgate.net

The crystal structure is dominated by an extensive three-dimensional network of hydrogen bonds. researchgate.net The ammonium (B1175870) (-NH₃⁺) groups of the hexane-1,6-diaminium dication act as hydrogen-bond donors, while the chloride anions (Cl⁻) serve as acceptors. Each terminal ammonium group forms hydrogen bonds with three separate chloride ions. researchgate.net

These N-H···Cl interactions are crucial in defining the crystal packing. The N···Cl distances range from 3.145 (3) to 3.191 (2) Å. researchgate.net The ions are organized into a layered structure, with alternating layers of dications and anions that are linked together by these hydrogen bonds, creating a stable, three-dimensional framework. researchgate.net

In the crystalline state of this compound, the hexane-1,6-diaminium dication adopts a fully extended, all-trans conformation. researchgate.net The cation is centrosymmetric, meaning it has a center of inversion located at the midpoint of the central C-C bond. researchgate.net This extended conformation is a common low-energy state for linear alkyl chains.

The C-C bond lengths in the hydrocarbon chain are nearly constant, which contrasts with some earlier studies of related salts at ambient temperature that suggested bond-length alternation. researchgate.net This difference highlights the importance of low-temperature data collection for minimizing thermal vibration artifacts. The conformation of the hexanediamine (B8719201) cation can be influenced by the counter-ion, as seen in other hexanediamine salts where different hydrogen-bonding schemes may lead to variations in the crystal packing and cation conformation. researchgate.net

Vibrational Spectroscopy for Conformational Studies

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for investigating the conformational landscape of flexible molecules like 1,6-Hexanediamine and its derivatives. uc.pt

The C-H stretching region of the Raman spectrum, typically between 2800 and 3000 cm⁻¹, is highly sensitive to the local environment and conformation of the hydrocarbon chain. uc.pt In studies of 1,6-hexanediamine derivatives, this region is characterized by features arising from Fermi resonance interactions between the methylene (B1212753) symmetric C-H stretching modes and overtones of the methylene bending modes. uc.pt

Analysis of the Raman spectra allows for the tentative assignment of observed bands. The ratio of the intensities of the symmetric to the antisymmetric C-H stretching fundamentals can be correlated with the degree of order or disorder within the hydrocarbon chains. uc.pt

Temperature has a significant effect on the conformation of the hexanediamine chain. uc.pt At lower temperatures in the solid state, the Raman spectrum is indicative of a highly ordered system where the all-trans geometry is the prevailing conformation. uc.pt This is consistent with the crystallographic data.

As the temperature increases, the Raman spectra show changes that signal an increase in conformational disorder. Specifically, the emergence and growth of certain bands indicate the presence of a higher population of gauche conformers along the hydrocarbon backbone. This transition from a more ordered trans state to a more disordered state with an increasing number of gauche arrangements is a classic example of trans-gauche isomerism in flexible alkyl chains, which can be effectively monitored by observing the temperature-dependent changes in the vibrational spectrum. uc.pt Ionisation of the terminal amino groups, as in the dihydrochloride salt, leads to stronger intermolecular forces that increase the rigidity of the chain compared to the neutral diamine. uc.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular framework, confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like Deuterium Oxide (D₂O), reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aliphatic backbone of the hexane (B92381) chain gives rise to characteristic multiplets. The protons on the carbons adjacent to the ammonium groups are deshielded due to the electron-withdrawing effect of the positively charged nitrogen, causing their signals to appear at a higher chemical shift (downfield) compared to the other methylene protons in the chain. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct peak for each unique carbon atom in the structure. For the symmetric this compound molecule, three signals are expected for the six carbon atoms of the hexane chain. Similar to the ¹H spectrum, the carbons directly bonded to the nitrogen atoms (C1 and C6) are shifted downfield. chemicalbook.com The chemical shifts observed in both ¹H and ¹³C NMR spectra are definitive fingerprints of the compound's structure. nih.govchemicalbook.com

Interactive Data Table: ¹H NMR Spectral Data for this compound in D₂O

| Assigned Protons | Chemical Shift (ppm) |

|---|---|

| Protons at C-2, C-3, C-4, C-5 | 1.436 |

| Protons at C-2, C-3, C-4, C-5 | 1.694 |

| Protons at C-1, C-6 | 3.016 |

Data sourced from reference nih.gov

Interactive Data Table: ¹³C NMR Spectral Data for this compound in D₂O

| Assigned Carbons | Chemical Shift (ppm) |

|---|---|

| C-3, C-4 | 25.82 |

| C-2, C-5 | 27.21 |

| C-1, C-6 | 40.25 |

Data sourced from reference chemicalbook.com

Microscopy and Spectroscopic Techniques for Surface Characterization (AFM, TEM, FT-IR, XPS)

Surface characterization techniques are vital for understanding the physical and chemical properties of the outermost layers of a material. For a crystalline solid like this compound, these methods can reveal information about morphology, elemental composition, and the nature of chemical bonding at the surface.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): While specific research detailing the AFM and TEM analysis of this compound is not widely available in published literature, these techniques offer powerful capabilities for morphological characterization. AFM would be employed to generate three-dimensional topographical maps of the crystal surface, providing data on surface roughness, crystal facet orientation, and the presence of defects. TEM, on the other hand, could be used to investigate the internal structure, crystallinity, and lattice parameters of the material if prepared as sufficiently thin specimens. These microscopy techniques are fundamental in materials science for correlating macroscopic properties with micro- and nanoscale structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its specific chemical bonds. nih.gov Key expected features in the spectrum include:

N-H Stretching: Broad and strong absorptions in the region of 3200-3000 cm⁻¹, characteristic of the ammonium salt (R-NH₃⁺).

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (typically around 2940-2850 cm⁻¹), which are indicative of the methylene (CH₂) groups in the alkane backbone. researchgate.net

N-H Bending: A strong absorption band around 1600-1500 cm⁻¹ arises from the bending vibrations of the N-H bonds in the ammonium group.

C-H Bending: Vibrations corresponding to the scissoring and rocking of the CH₂ groups appear in the 1470-1450 cm⁻¹ region.

An FT-IR spectrum for the compound has been recorded using the KBr wafer technique, which is a standard method for analyzing solid samples. nih.gov The presence and position of these characteristic peaks provide confirmatory evidence of the compound's identity and the protonation of the amine groups.

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. For this compound, an XPS analysis would be expected to detect signals for Carbon (C 1s), Nitrogen (N 1s), and Chlorine (Cl 2p). The binding energy of these core-level electrons provides critical information about their chemical environment. youtube.com For instance, the binding energy of the N 1s peak would be characteristic of a protonated amine (ammonium ion), which is typically higher than that of a neutral amine due to the positive charge. Similarly, the Cl 2p spectrum would confirm the presence of chloride ions. This technique is particularly useful for verifying surface purity and identifying the chemical nature of the compound's constituent elements. researchgate.net

Biochemical and Biological Research Applications

Role in Biological Assays and Cell Culture Media

While not a standard component of commercial cell culture media formulations, 1,6-hexanediamine (B7767898) dihydrochloride (B599025) (HDDC) has been utilized as a test chemical in a variety of biological assays to determine its toxicological profile. These studies are crucial for assessing the safety and biological effects of industrial chemicals.

Notably, the genetic toxicity of HDDC and its parent compound, 1,6-hexanediamine (HDA), has been evaluated in several assays. nih.govnih.gov For instance, HDA was tested for mutagenicity in multiple strains of Salmonella typhimurium and for its ability to induce sister chromatid exchanges or chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells. nih.gov These in vitro tests were conducted both with and without metabolic activation (S9) to mimic physiological conditions. nih.gov Furthermore, HDDC was assessed in vivo through the mouse micronucleus assay, which measures chromosomal damage in developing red blood cells. nih.govnih.gov In these specific studies, 1,6-hexanediamine was found not to be mutagenic. nih.gov

The parent compound, 1,6-hexanediol, has also been used in cell biology research. In one study, it was applied to HeLa cell cultures to disrupt hydrophobic interactions, leading to alterations in cell morphology. researchgate.net This application, while not using the dihydrochloride salt, demonstrates the utility of the core hexane-1,6-diamine structure in probing cellular structures and functions.

Derivatives in Pharmaceutical Research and Drug Synthesis

1,6-Hexanediamine dihydrochloride and its derivatives are significant building blocks in the synthesis of various pharmaceutical agents and systems.

Intermediates for Antibacterial Agents and Antihistamines

A primary application of this compound is its role as a key intermediate in the synthesis of the widely used antibacterial and antiseptic agent, chlorhexidine. google.comgoogle.comresearchgate.net Patent literature details the process, which involves reacting hexamethylenediamine (B150038) dihydrochloride with sodium dicyanamide (B8802431) to produce hexamethylene bis-cyanoguanidine, a direct precursor to chlorhexidine. google.comgoogle.com This synthesis highlights the compound's importance in producing biguanide-class antimicrobial drugs. researchgate.net Currently, there is no significant evidence in the reviewed literature linking this compound to the synthesis of antihistamines.

Development of Drug Delivery Systems and Biomedical Devices

Derivatives of 1,6-hexanediamine are instrumental in the development of sophisticated drug delivery systems and biomedical devices. A key derivative, N-Boc-1,6-hexanediamine hydrochloride, functions as a versatile C6-spacer, enabling the construction of complex biomedical architectures. sigmaaldrich.com

Research has demonstrated the use of N-Boc-1,6-hexanediamine hydrochloride in several innovative applications:

MRI Contrast Agents: It is used in the synthesis of biodegradable poly(L-glutamic acid) gadolinium chelates, which serve as contrast agents for magnetic resonance imaging (MRI). sigmaaldrich.com

Protein and Drug Delivery: This derivative is incorporated into cholesteryl-functionalized hyaluronic acid-based anionic nanogels for protein delivery. sigmaaldrich.com It is also used to prepare amphiphilic prodrugs containing anticancer agents like chlorambucil (B1668637), which can self-assemble into micelles, potentially improving drug solubility and delivery. sigmaaldrich.comchemdad.com

Nanoparticle Formulations: Chlorhexidine, synthesized from this compound, has itself been formulated into antimicrobial nanoparticles with salts like hexametaphosphate. These nanoparticles can adhere to surfaces and provide a slow release of the antimicrobial agent, making them suitable for biomedical materials and consumer products. dovepress.com

Table 1: Applications of N-Boc-1,6-hexanediamine hydrochloride in Biomedical Research

| Application Area | Specific Use | Research Finding |

|---|---|---|

| Medical Imaging | Synthesis of MRI contrast agents | Used to create biodegradable poly(L-glutamic acid) gadolinium chelates. sigmaaldrich.com |

| Drug Delivery | Nanogels for protein delivery | Incorporated into cholesteryl-functionalized hyaluronic acid-based nanogels. sigmaaldrich.com |

| Drug Delivery | Self-assembling prodrugs | Used in preparing amphiphilic prodrugs of chlorambucil that form micelles. sigmaaldrich.comchemdad.com |

| Biomaterials | Polymer functionalization | Introduces spacers in hyaluronic acid-based nanogels. |

Synthesis of Polymeric Diguanides with Antibacterial Activity

This compound is a precursor for creating polymeric diguanides with known antibacterial properties. chemicalbook.comscbt.com The fusion of 1:6-di-(N3-cyano-N1-guanidino)-hexane, which is derived from the dihydrochloride salt, yields these polymeric structures. chemicalbook.comscbt.com

Chlorhexidine is a prime example of a bisbiguanide synthesized via a 1,6-hexanediamine intermediate. researchgate.net Another significant derivative is poly(hexamethylene biguanide) (PHMB), a well-established polycationic antiseptic and disinfectant. researchgate.net The synthesis of these compounds underscores the importance of this compound in the development of potent antimicrobial polymers.

Interactions with Biological Systems

The chemical structure of 1,6-hexanediamine and its derivatives facilitates specific interactions with biological systems, particularly concerning metal ions.

Chelating Agent Properties for Metal Ions

While this compound itself is not typically highlighted as a primary chelating agent, its derivatives can be chemically modified to create potent chelators for metal ions. Ligands containing multiple coordination sites can bind tightly to metal ions, a property that is crucial in various biological and therapeutic contexts. nih.gov

A study focused on a derivative, 1,6-hexamethylenediamine-N,N,N',N'-tetra(methylenephosphonic) acid , demonstrated its strong chelating capabilities. nih.gov Researchers potentiometrically measured the stability constants of the complexes formed between this ligand and various transition and non-transition metal ions, confirming its efficacy as a chelating agent. nih.gov This ability to sequester metal ions is a key feature of many therapeutic agents used to treat metal poisoning. nih.gov

Table 2: Investigated Derivative for Metal Chelation

| Derivative Compound | Research Focus | Method |

|---|---|---|

| 1,6-hexamethylenediamine-N,N,N',N'-tetra(methylenephosphonic) acid | Measurement of stability constants with transition and non-transition metal ions. nih.gov | Potentiometric measurement. nih.gov |

Effects on Cell Growth and Differentiation (Polycationic Character)

The influence of this compound on cellular processes is an area of active investigation. As a dihydrochloride salt, the compound exists in a protonated, polycationic state in aqueous solutions. This characteristic is pivotal to its biological interactions, as the positively charged ammonium (B1175870) groups can interact with negatively charged components of the cell surface, such as proteoglycans and phospholipid head groups. These interactions can modulate cell adhesion, membrane potential, and signaling pathways, thereby influencing cell growth and differentiation.

Carbon Dots for Cell Imaging and Ion Detection

A significant application of this compound in modern biochemical research is its use as a precursor in the synthesis of fluorescent carbon dots (CDs). nih.govnih.gov These nanomaterials are valued for their high photostability, biocompatibility, and low cytotoxicity, making them excellent candidates for bioimaging and sensing applications. nih.govresearchgate.net

In one notable study, nitrogen and sulfur co-doped carbon dots (N/S-CDs) were synthesized using a one-step microwave method with this compound and dimethyl sulfoxide (B87167) as the precursors. nih.gov The resulting N/S-CDs exhibited strong green fluorescence with a high quantum yield and demonstrated excellent biocompatibility, enabling their successful application in cellular imaging. nih.gov

Beyond their imaging capabilities, these specific CDs were developed into a sensitive probe for the detection of specific ions in aqueous solutions. nih.gov The fluorescence of the N/S-CDs was effectively quenched in the presence of permanganate (B83412) (MnO₄⁻) and dichromate (Cr₂O₇²⁻) ions, allowing for their quantitative detection. nih.gov The research established low detection limits for these ions, showcasing the potential of this compound-derived nanomaterials in environmental monitoring and analytical chemistry. nih.gov

Table 1: Properties of N/S-CDs Synthesized from this compound

| Property | Value | Reference |

| Precursors | This compound, Dimethyl sulfoxide | nih.gov |

| Synthesis Method | One-step microwave | nih.gov |

| Optimal Emission Wavelength | 512 nm (Green fluorescence) | nih.gov |

| Quantum Yield | 24% | nih.gov |

| Application | Cell Imaging, Ion Detection | nih.gov |

Table 2: Ion Detection Performance of N/S-CDs

| Analyte | Detection Limit (μM) | Reference |

| Permanganate (MnO₄⁻) | 0.34 | nih.gov |

| Dichromate (Cr₂O₇²⁻) | 0.23 | nih.gov |

Biochemical and Proteomics Research Reagents

This compound serves as a versatile reagent in various biochemical and proteomics research contexts. Its utility stems from its bifunctional nature, possessing two primary amine groups at either end of a six-carbon aliphatic chain. This structure makes it an ideal building block, cross-linker, or spacer molecule in the synthesis of more complex biochemical tools and materials. tcichemicals.comspectrumchemical.com

In biomaterials science, it is used as a monomer in the creation of polymers and hydrogels for biocompatible applications. tcichemicals.com The amine groups can readily react with other functional groups, such as carboxylic acids, to form stable amide bonds, a fundamental reaction in the synthesis of polyamides like nylon. chemicalbook.com This same reactivity allows it to be used as a cross-linking agent to stabilize protein complexes or to conjugate molecules to surfaces in biochemical assays.

In the context of analytical biochemistry and metabolomics, the determination of 1,6-hexanediamine (HDA), for which the dihydrochloride is the salt form, is relevant in biological monitoring. Methods have been developed for its detection in biological fluids like urine using gas chromatography-mass spectrometry (GC-MS). nih.gov These analytical methods often involve a derivatization step to enhance the volatility and detectability of the diamine, highlighting its role as an analyte in studies of xenobiotic metabolism. nih.gov Furthermore, research into the biocatalytic production of 1,6-hexamethylenediamine from renewable precursors like adipic acid places the compound at the intersection of synthetic biology and green chemistry, demonstrating its importance in developing sustainable biochemical pathways. chemicalbook.com

Environmental and Toxicological Considerations in Advanced Research

Comprehensive Toxicity Assessments

The toxicological profile of 1,6-Hexanediamine (B7767898) dihydrochloride (B599025) has been evaluated through various studies to understand its potential effects on biological systems. These assessments are crucial for establishing safe handling and exposure limits.

Inhalation Toxicity Studies in Rodent Models

Inhalation studies in rodent models have been a key component of understanding the respiratory effects of 1,6-Hexanediamine dihydrochloride. Both short-term and longer-duration exposures have been investigated in rats and mice.

Thirteen-week inhalation studies involved exposing rats and mice to concentrations ranging from 1.6 to 160 mg/m³ for 6 hours a day, 5 days a week. nih.govnih.gov No deaths were reported in the base study groups, and there were no exposure-related effects on body weight. nih.gov Microscopic lesions related to the chemical were confined to the upper respiratory tract, specifically the larynx and nasal passages, in the two highest exposure groups. nih.govnih.gov These lesions included minimal to mild erosion, ulceration, inflammation, and hyperplasia of the laryngeal epithelium, along with degeneration of the olfactory and respiratory nasal epithelium. nih.gov

A separate 13-week study exposed Sprague-Dawley rats to mean concentrations of 0, 12.8, or 51 mg/m³ of an aqueous hexamethylenediamine (B150038) aerosol. nih.gov Due to exposure-related deaths, a higher concentration group (215 mg/m³) was terminated early. nih.gov Signs of respiratory and conjunctival irritation were noted at both 51 and 215 mg/m³. nih.gov

| Duration | Species | Concentration (mg/m³) | Key Findings |

|---|---|---|---|

| 2 Weeks | Rats & Mice | 800 | Mortality, respiratory distress, inflammation and necrosis of laryngeal and nasal epithelium. nih.govnih.gov |

| 13 Weeks | Rats & Mice | 50, 160 | Microscopic lesions in larynx and nasal passages (erosion, ulceration, inflammation). nih.gov |

| 13 Weeks | Rats | 51, 215 | Respiratory and conjunctival irritation; mortality at 215 mg/m³. nih.gov |

Oral and Dermal Exposure Studies

The toxicity of this compound following oral and dermal administration has also been characterized.

Oral Exposure: Acute oral toxicity studies in rats have established a median lethal dose (LD50) ranging from 750 to 1160 mg/kg of body weight for the free base, hexamethylenediamine. industrialchemicals.gov.ausigmaaldrich.comwikipedia.org In a 2-week drinking water study, F344/N rats and B6C3F1 mice were given this compound at various concentrations. nih.gov All animals survived, and no significant clinical abnormalities or pathological changes were observed. nih.gov The only notable change was a slight decrease in liver weights in some female rats and mice at higher doses. nih.gov Due to the lack of significant toxicity, 13-week drinking water studies were not conducted. nih.gov

Dermal Exposure: The dermal LD50 in rats for a product containing hexamethylenediamine was determined to be 1900 mg/kg. industrialchemicals.gov.au In a study with rabbits, the dermal LD50 for 85% hexamethylenediamine was 1100 mg/kg. industrialchemicals.gov.au Application of a 1% or 2% paste of crude hexamethylenediamine on the shaved backs of rats resulted in erythema, scaling, and cracking of the skin. industrialchemicals.gov.au

| Exposure Route | Species | LD50 Value | Observations |

|---|---|---|---|

| Oral (Hexamethylenediamine) | Rat | 750 - 1160 mg/kg industrialchemicals.gov.ausigmaaldrich.comwikipedia.org | - |

| Dermal (Hexamethylenediamine product) | Rat | 1900 mg/kg industrialchemicals.gov.au | - |

| Dermal (85% Hexamethylenediamine) | Rabbit | 1100 mg/kg industrialchemicals.gov.au | Extreme erythema, swelling, and necrosis. industrialchemicals.gov.au |

Genotoxicity Evaluations (e.g., Micronucleus Assay, Ames Tests)

The genotoxic potential of 1,6-Hexanediamine and its dihydrochloride salt has been assessed through a battery of in vitro and in vivo tests.

In Vitro Studies: 1,6-Hexanediamine was found to be not mutagenic in four strains of Salmonella typhimurium (Ames test), both with and without metabolic activation. nih.govnih.gov It also did not induce sister chromatid exchanges or chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells. nih.govnih.gov

In Vivo Studies: In an in vivo micronucleus assay, mice exposed to this compound via inhalation for 13 weeks did not show a significant increase in the frequency of micronucleated polychromatic erythrocytes in their peripheral blood. nih.govindustrialchemicals.gov.au This indicates that the compound did not cause chromosomal damage in the bone marrow under these test conditions. industrialchemicals.gov.au Similarly, an in vivo chromosomal aberration assay in rats administered single oral gavage doses of hexamethylenediamine did not show an increase in the frequency of chromosomal aberrations. industrialchemicals.gov.au Based on the collective evidence from these studies, 1,6-Hexanediamine and its dihydrochloride salt are not considered to be genotoxic. nih.govindustrialchemicals.gov.aunih.gov

Reproductive and Developmental Toxicity Studies

The effects of this compound on reproduction and development have been investigated in rodent models.

In a 13-week inhalation study that included a mating trial, this compound demonstrated no adverse effects on the reproduction of rats. nih.govnih.gov There were no significant changes in sperm morphology or the length of the estrous cycle in either rats or mice. nih.gov For mice, the only statistically significant changes observed were a slight increase in gestation length at the 50 mg/m³ and 160 mg/m³ exposure levels and a decrease in the average pup weight on day 21 in the highest exposure group; however, these were not considered biologically significant. nih.govnih.gov

No-Observed-Adverse-Effect Levels (NOAELs/NOAECs) Determination

Based on the comprehensive toxicity studies, No-Observed-Adverse-Effect Levels (NOAELs) and No-Observed-Adverse-Effect Concentrations (NOAECs) have been established for this compound.

For respiratory effects from inhalation, the NOAEC for local respiratory damage in both rats and mice in the 13-week study was determined to be 16 mg/m³ of this compound, which is equivalent to 10 mg/m³ of hexamethylenediamine. industrialchemicals.gov.au Another analysis of the same 13-week study reported a NOAEL for respiratory damage of 5 mg/m³ for both rats and mice. nih.govnih.gov A separate 13-week inhalation study with hexamethylenediamine aerosol in rats identified a no-effect level of 12.8 mg/m³. nih.gov

For oral exposure, a 13-week dietary study in rats established a NOAEL of approximately 500 mg/kg/day. oecd.org In a developmental toxicity study where pregnant rats were administered hexamethylenediamine by gavage, no treatment-related effects were observed at 112 mg/kg/day. nih.gov

| Exposure Route | Species | Duration | NOAEL/NOAEC | Endpoint |

|---|---|---|---|---|

| Inhalation | Rats & Mice | 13 Weeks | 16 mg/m³ (HDDC) industrialchemicals.gov.au | Local respiratory damage |

| Inhalation | Rats & Mice | 13 Weeks | 5 mg/m³ (HDDC) nih.govnih.gov | Respiratory damage |

| Inhalation | Rat | 13 Weeks | 12.8 mg/m³ (HMD) nih.gov | General toxicity |

| Oral (Dietary) | Rat | 13 Weeks | ~500 mg/kg/day (HMD) oecd.org | General toxicity |

| Oral (Gavage) | Rat (pregnant) | Gestation days 6-15 | 112 mg/kg/day (HMD) nih.gov | Maternal and developmental toxicity |

*HDDC: this compound; HMD: Hexamethylenediamine

Environmental Fate and Biodegradation Studies

Studies on the environmental fate of hexamethylenediamine indicate that it is biodegradable and does not persist or bioaccumulate in the environment. nih.govdigitaloceanspaces.comresearchgate.net While it is not particularly toxic to fish and aquatic invertebrates, it has been shown to be quite toxic to algae. nih.govoecd.orgresearchgate.net In the air, hexamethylenediamine, a strong base, can react spontaneously with carbon dioxide to form hexamethylenediamine carbamate. digitaloceanspaces.com

Readily Biodegradable Status and Wastewater Treatment Impact

This compound is considered to be readily biodegradable. lps.org While specific studies on its impact on wastewater treatment processes are not extensively detailed in the available literature, its parent compound, 1,6-hexanediamine, is known to biodegrade at a moderate rate. lps.org It is also noted that the material is expected to have moderate mobility in soil and absorbs to most soil types. lps.org Bioconcentration is not expected to occur. lps.org

Regulatory and Health Hazard Assessment Frameworks

National Toxicology Program (NTP) Studies and Reports

The National Toxicology Program (NTP), a part of the U.S. Department of Health and Human Services, has conducted toxicity studies on this compound. nih.govepa.gov These studies were initiated to evaluate the toxicologic potential of the chemical in laboratory animals, primarily due to its widespread use and the potential for human exposure. nih.gov

In 2-week drinking water studies, Fischer 344/N rats and B6C3F1 mice were administered the compound. No significant toxicity was observed in these studies, and therefore, 13-week drinking water studies were not conducted. nih.gov

However, in 2-week and 13-week inhalation studies, the compound demonstrated irritant properties, with toxicity limited to the nose and airways of the test animals. nih.govnih.gov In the 13-week inhalation studies, a no-observed-adverse-effect-level (NOAEL) for respiratory damage was determined to be 5 mg/m³ for both rats and mice. nih.gov The NTP report also indicated that this compound did not show adverse effects on reproduction in rats and was not genotoxic in a battery of tests. nih.govnih.gov Specifically, 1,6-hexanediamine was not mutagenic in various strains of Salmonella typhimurium and did not induce sister chromatid exchanges or chromosomal aberrations in cultured Chinese hamster ovary cells. nih.govnih.gov

It's important to note that the decision to test the dihydrochloride salt rather than the parent compound, 1,6-hexanediamine, was a point of discussion among reviewers, with the rationale being the stability of the salt for testing purposes. nih.gov

Table 1: Summary of NTP Findings for this compound

| Study Type | Species | Route of Administration | Key Findings | Citation |

| 2-Week Toxicity | Rats & Mice | Drinking Water | No significant toxicity observed. | nih.gov |

| 13-Week Toxicity | Rats & Mice | Inhalation | Irritant effects on the respiratory tract; NOAEL for respiratory damage established at 5 mg/m³. | nih.gov |

| Genetic Toxicology | In vitro & In vivo | N/A | Not mutagenic or genotoxic in the assays conducted. | nih.govnih.gov |

| Reproductive Toxicity | Rats | Inhalation | No adverse effects on reproduction observed. | nih.gov |

International Chemical Assessment Programs (e.g., IMAP, OECD SIDS)

International bodies have also assessed the toxicological profile of 1,6-hexanediamine and its dihydrochloride salt. The Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS), through its Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework, has conducted a human health tier II assessment. industrialchemicals.gov.au The IMAP report often uses data from this compound to inform the assessment of 1,6-hexanediamine, as the dihydrochloride salt is more stable for toxicological studies. industrialchemicals.gov.au The critical health effects identified are local corrosive effects on the skin and eyes, as well as respiratory irritation. industrialchemicals.gov.au

The Organisation for Economic Co-operation and Development (OECD) Screening Information Dataset (SIDS) program also provides assessments for high production volume chemicals. While a specific SIDS initial assessment report solely for this compound was not found, information on the parent compound, 1,6-hexanediamine, is available and often referenced in other assessments. industrialchemicals.gov.au These assessments contribute to a global understanding of the chemical's potential hazards.

Theoretical and Computational Studies

Molecular Modeling and Simulation of Conformational Dynamics

The conformational flexibility of the hexyl chain in 1,6-Hexanediamine (B7767898) dihydrochloride (B599025) is a key determinant of its physical and chemical properties. Molecular modeling and simulation techniques are employed to explore the molecule's dynamic behavior.

The crystal structure of 1,6-hexanediamine dihydrochloride has been redetermined, providing precise bond lengths and angles that serve as a foundational dataset for computational modeling. researchgate.net In the crystalline state, the hexane-1,6-diaminium dication often adopts a fully extended conformation. researchgate.net However, in solution or other phases, a multitude of conformations are accessible due to the rotation around the C-C and C-N bonds.

Molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule. These simulations would typically employ a force field, which is a set of parameters describing the potential energy of the system. uiuc.edu For a molecule like this compound, force fields such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement) could be parameterized. acs.orgnih.gov The development of accurate force field parameters is crucial for realistic simulations and often involves fitting to high-level quantum mechanical calculations or experimental data. nih.govuq.edu.aunih.gov

Simulations of similar systems, such as alkyl ammonium (B1175870) salts and protonated diamines, have shown that the conformational dynamics are influenced by factors like the solvent environment and the presence of counter-ions. rsc.orgmdpi.com For this compound, the chloride counter-ions and their interactions with the protonated amine groups would significantly influence the conformational preferences of the alkyl chain through electrostatic interactions and hydrogen bonding. mdpi.com

A study on 2,2-dimethylpropane-1,3-diaminium dichloride performed a conformational analysis, highlighting how different hydrogen bonding networks can stabilize different conformers, a principle that is also applicable to this compound. researchgate.net The interplay between intramolecular forces (e.g., steric hindrance) and intermolecular forces (e.g., hydrogen bonds with solvent or counter-ions) governs the population of different conformational states.

Table 1: Representative Conformational Data Input for Modeling (Note: This table is illustrative of the types of data used in molecular modeling and is based on general principles and data from related structures, as specific conformational energy studies for this compound are not readily available in the searched literature.)

| Dihedral Angle | Typical Energy Barrier (kcal/mol) | Description |

| C-C-C-C (gauche) | 0.9 | Rotation of the alkyl chain |

| C-C-C-C (anti) | 0.0 | Most stable alkyl chain conformation |